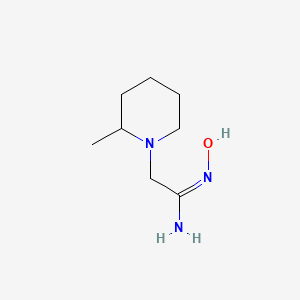

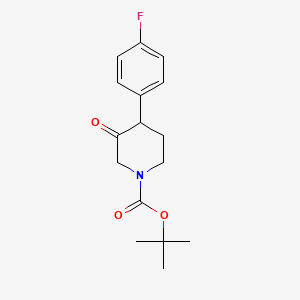

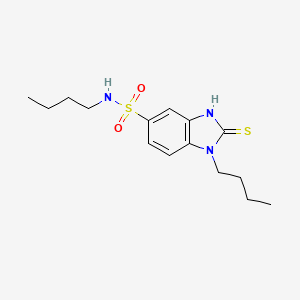

N-(piperidin-4-yl)pyridin-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “N-(piperidin-4-yl)pyridin-2-amine hydrochloride” involves the reaction of 4-piperidone with 3-bromo-2-pyrrolidinone in the presence of hydrochloric acid to form N-(4-oxopiperidin-1-yl)-2-pyrrolidin-3-ylpyridin-3-amine. The resulting product is then reacted with 3-aminopyridine in the presence of hydrochloric acid to form N-piperidin-4-yl-2-pyrrolidin-1-ylpyridin-3-amine hydrochloride.Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, the copper catalyst initiates N-radical formation, and afterwards, the 1,5-HAT carbon radical is captured by CO and Cu(II) species to form the proposed intermediate, followed by an intramolecular ligand exchange and reductive elimination/cyclization .Physical and Chemical Properties Analysis

“this compound” is a white solid . Its molecular formula is C10H17Cl2N3 and its molecular weight is 250.17 .Applications De Recherche Scientifique

Synthesis of Chiral Catalysts

N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, potentially used as stereoselective catalysts, have been synthesized using a key intermediate related to N-(piperidin-4-yl)pyridin-2-amine. This process involves nucleophilic substitution and aims at producing chiral compounds for asymmetric synthesis applications (Tian et al., 2012).

Antibacterial Activity

Certain piperidine-containing pyrimidine imines and thiazolidinones have been synthesized, including structures related to N-(piperidin-4-yl)pyridin-2-amine, to evaluate their antibacterial properties. These compounds demonstrate the potential of such chemical structures in developing new antibacterial agents (Merugu et al., 2010).

Neurotransmitter Research

The biological N-oxidation of piperidine, a process related to the metabolism of compounds like N-(piperidin-4-yl)pyridin-2-amine, has been studied, highlighting the importance of such transformations in understanding the pharmacological activity of biogenic amines (Wang et al., 2016).

Catalysis and Material Science

Ceria-supported nanogold has been used for the aerobic oxidation of cyclic amines to lactams, a process relevant to the transformation of compounds with structures similar to N-(piperidin-4-yl)pyridin-2-amine. This research offers insights into the catalytic applications of gold nanoparticles in organic synthesis (Dairo et al., 2016).

DNA Detection

Novel benzimidazo[1,2-a]quinolines substituted with piperidine, showing structural resemblance to N-(piperidin-4-yl)pyridin-2-amine, have been developed for potential applications as DNA-specific fluorescent probes. This highlights the potential of such compounds in bioanalytical chemistry and molecular diagnostics (Perin et al., 2011).

Propriétés

IUPAC Name |

N-piperidin-4-ylpyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGLTQGNTJEIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)

![8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6144451.png)

![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)